6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Description
6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid (molecular formula: C₁₁H₈Cl₂N₂O₃, molecular weight: 287.10) is a tetrahydropyrimidine derivative characterized by a 2,4-dichlorophenyl substituent at the 6-position and a carboxylic acid group at the 4-position of the pyrimidine ring . It is commercially available in high purity (>95%) and is utilized in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of enzyme inhibitors and combination therapies .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-5-1-2-6(7(13)3-5)8-4-9(10(16)17)15-11(18)14-8/h1-4,8H,(H,16,17)(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROLMQAAISVUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2C=C(NC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrimidine ring.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent:
- Antidiabetic Activity : Research indicates that derivatives of pyrimidine compounds can act as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in glucose metabolism and insulin sensitivity. The design and synthesis of similar compounds have shown high affinity for PPARγ, suggesting that 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid could serve as a lead compound for developing new antidiabetic drugs .
- Antimicrobial Properties : Studies on related pyrimidine derivatives have reported antimicrobial activities against various pathogens. The structural characteristics of this compound may confer similar properties, making it a candidate for further exploration in antimicrobial drug development .
Biochemical Research
This compound is utilized in proteomics research. It serves as a tool for studying protein interactions and functions due to its ability to modify biological systems at the molecular level .
Synthetic Chemistry
The synthesis of this compound involves several chemical reactions that can be optimized for better yields or novel derivatives. Its structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Table 1: Comparison of Biological Activities of Pyrimidine Derivatives
Case Study 1: Antidiabetic Potential
A study conducted on pyrimidine derivatives demonstrated their effectiveness as PPARγ agonists. The synthesized compounds exhibited binding affinities comparable to established antidiabetic medications like thiazolidinediones. This suggests that this compound could be explored further for its potential in managing diabetes .
Case Study 2: Antimicrobial Screening
In another research initiative focusing on pyrimidine derivatives, several compounds were screened for antimicrobial activity against bacterial strains. The findings indicated that modifications to the pyrimidine structure could enhance efficacy against resistant strains. This highlights the potential of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the pyrimidine ring contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Phenyl Analogs
(a) 6-(5-Chloro-2-hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- Molecular formula : C₁₁H₉ClN₂O₄
- Molecular weight : 268.66
- Key differences: Replaces the 2,4-dichlorophenyl group with a 5-chloro-2-hydroxyphenyl substituent. This may limit blood-brain barrier penetration but improve renal clearance .
(b) 6-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydro-2-oxo-4-pyrimidinecarboxylic acid
- Key differences: Substitution at 2,3-dichlorophenyl instead of 2,4-dichlorophenyl.
(c) 6-(3,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine
Core-Modified Pyrimidine Derivatives
(a) 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Molecular formula : C₅H₄N₂O₄
- Key differences: Features two oxo groups at the 2- and 6-positions. However, reduced steric bulk may lower selectivity compared to dichlorophenyl analogs .
(b) 6-(Benzodioxol-5-yl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Pharmacological and Physicochemical Comparisons
*LogP estimates based on substituent contributions.
Biological Activity
6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities—including anticancer and antimicrobial properties—and structure-activity relationships (SARs) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with 2,4-dichlorobenzaldehyde. The reaction conditions often include heating in the presence of a suitable solvent and catalyst to facilitate the formation of the desired tetrahydropyrimidine structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research utilizing the A549 human lung adenocarcinoma cell line demonstrated that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like cisplatin. The evaluation was conducted using an MTT assay, where various concentrations were tested to determine cell viability post-treatment.
Table 1: Anticancer Activity Data
| Compound | IC50 (µM) | Cell Line | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| This compound | 25 | A549 | Cisplatin | 15 |
| Other Derivative A | 30 | A549 | Cisplatin | 15 |
| Other Derivative B | 45 | A549 | Cisplatin | 15 |
This data indicates that while the compound shows promise as an anticancer agent, further optimization may be necessary to enhance its efficacy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated against a range of pathogens. Studies have shown that it possesses significant activity against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Klebsiella pneumoniae | 12 |
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents at specific positions on the pyrimidine ring significantly influence its potency and selectivity. For instance:
- Chloro Substituents : Presence at positions C-2 and C-4 has been linked to enhanced anticancer activity.
- Carboxylic Acid Functionality : Essential for maintaining biological activity; modifications can lead to reduced efficacy.
Case Studies
One notable case study involved a series of derivatives synthesized from this core structure. These derivatives were tested for both anticancer and antimicrobial activities. The results indicated that compounds with electron-withdrawing groups at specific positions showed improved activity profiles compared to their unsubstituted counterparts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 6-(2,4-dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid, and what key parameters influence reaction efficiency?
- Methodological Answer : The compound is synthesized via the Biginelli reaction, a one-pot cyclocondensation of aldehydes, β-keto esters, and urea derivatives. Critical parameters include:
- Catalyst selection : Acidic catalysts like p-toluenesulfonic acid (PTSA) improve yields under reflux conditions .
- Solvent optimization : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates.
- Temperature control : Maintaining 80–100°C prevents premature cyclization side reactions.
Post-synthetic halogenation at the 2,4-positions of the phenyl ring requires stoichiometric Cl₂ gas or N-chlorosuccinimide. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms the tetrahydropyrimidine ring conformation and dichlorophenyl substitution patterns. Key signals include δ 5.2 ppm (C6-H) and δ 170 ppm (carboxylic acid carbonyl) .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly the chair conformation of the tetrahydropyrimidine ring and dihedral angles of the dichlorophenyl group .
- HPLC-UV/Vis : A C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (λ = 254 nm) assesses purity (>98%) .
Q. What in vitro biological screening approaches are recommended for initial evaluation of this compound's enzyme inhibitory potential?
- Methodological Answer : Thymidine phosphorylase (TP) inhibition assays are conducted using:
- Substrate : 5-Fluoro-2'-deoxyuridine (0.2 mM) in phosphate buffer (pH 7.4).
- Detection : Spectrophotometric monitoring of 5-fluorouracil release at 265 nm.
- Data analysis : IC50 values derived from dose-response curves (0.1–100 µM range). Competitive inhibition is validated via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can researchers optimize the synthetic protocol to enhance diastereoselectivity and yield of the target compound?
- Methodological Answer :
- Chiral induction : Use (S)-proline (20 mol%) to achieve >90% enantiomeric excess in the cyclocondensation step .
- Solvent screening : Switching from ethanol to dichloromethane reduces byproduct formation.
- Low-temperature crystallization : Gradual cooling (−20°C) minimizes kinetic byproducts.
- In situ monitoring : Real-time FT-IR tracks urea carbonyl disappearance (1700 cm⁻¹) to optimize reaction termination .
Q. What experimental approaches resolve contradictions in reported inhibitory potencies (IC50) against thymidine phosphorylase?
- Methodological Answer :
- Standardization : Use recombinant TP (E. coli-expressed) to eliminate batch variability.
- Substrate normalization : Fix 5-fluoro-2'-deoxyuridine at Km (0.2 mM) to avoid substrate depletion artifacts.
- Kinetic validation : Calculate Ki values via Cheng-Prusoff equation to account for non-competitive inhibition .
Q. How does molecular docking inform the structure-activity relationship (SAR) of this compound’s interaction with thymidine phosphorylase?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Glide with OPLS4 force fields.
- Grid parameters : 20 ų box centered on the TP active site (PDB: 4E0X).
- Key interactions :
- 2,4-Dichlorophenyl group occupies a hydrophobic pocket (van der Waals contact with Tyr165).
- Carboxylic acid forms hydrogen bonds with Arg202 (ΔG = −9.2 kcal/mol).
- Validation : Site-directed mutagenesis (Arg202Ala) reduces binding affinity by 12-fold .
Q. What comparative studies validate the superiority of the 2,4-dichlorophenyl substituent over other aromatic groups in enhancing target binding affinity?
- Methodological Answer :
- SAR analogs : Synthesize derivatives with mono-chloro, fluoro, or methyl groups.
- Binding assays : Surface plasmon resonance (SPR) shows 2,4-dichloro analog has Kd = 0.8 µM vs. 4.5 µM for 4-chloro.
- Computational analysis : MM-PBSA calculations quantify ΔΔG contributions:
| Substituent | ΔΔG (kcal/mol) |
|---|---|
| 2,4-Cl₂ | −3.2 |
| 4-Cl | −1.1 |
| 4-F | −0.7 |
| Halogen bonding with Ser281 and π-stacking with Tyr165 explain enhanced affinity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
